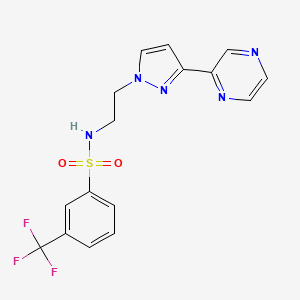

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Description

N-(2-(3-(Pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a sulfonamide derivative featuring a trifluoromethyl-substituted benzene ring linked via an ethyl spacer to a pyrazole moiety. The pyrazole is further substituted with a pyrazine heterocycle at the 3-position.

Properties

IUPAC Name |

N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F3N5O2S/c17-16(18,19)12-2-1-3-13(10-12)27(25,26)22-7-9-24-8-4-14(23-24)15-11-20-5-6-21-15/h1-6,8,10-11,22H,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJYRNJCXCDSJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F3N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring , a pyrazole ring , and a trifluoromethyl benzenesulfonamide moiety, contributing to its unique properties. The presence of trifluoromethyl groups often enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Target Enzymes

The primary biological target of this compound is the mycobacterial cytochrome P450 enzymes , which play a crucial role in the metabolism of Mycobacterium tuberculosis. By inhibiting these enzymes, the compound disrupts the normal metabolic processes of the bacteria, leading to its death and demonstrating anti-tubercular activity.

Biochemical Pathways Affected

The inhibition of cytochrome P450 enzymes impacts several biochemical pathways:

- Metabolism of Lipids : Disruption in lipid metabolism can affect the integrity of bacterial membranes.

- Synthesis of Essential Metabolites : Interference with the synthesis pathways can lead to a deficiency in vital compounds necessary for bacterial survival.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties against Mycobacterium tuberculosis. In vitro studies have shown that this compound can effectively reduce bacterial viability, making it a potential candidate for tuberculosis treatment.

Anticancer Potential

In addition to its antibacterial properties, derivatives of pyrazole compounds have been explored for their anticancer activity. For instance, related pyrazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). These studies suggest that compounds with similar structural motifs may also exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .

Case Studies and Research Findings

A summary of relevant studies is presented in the following table:

| Study Reference | Compound Tested | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|---|

| Bouabdallah et al. 2022 | Pyrazole Derivative | Hep-2 | 3.25 | Cytotoxicity |

| Wei et al. 2022 | Ethyl Pyrazole Derivative | A549 | 26 | Growth Inhibition |

| Xia et al. 2022 | Carbohydrazide Pyrazole | A549 | 49.85 | Apoptosis Induction |

| Zheng et al. 2022 | Hydrazone Pyrazole | A549 | <0.95 | Autophagy Induction |

These studies illustrate the diverse biological activities associated with pyrazole derivatives, highlighting their potential as therapeutic agents.

Comparison with Similar Compounds

Structural Analogues

Celecoxib (4-[5-(4-Methylphenyl)-3-(Trifluoromethyl)-1H-Pyrazol-1-yl]Benzenesulfonamide)

- Core Structure : Celecoxib shares the benzenesulfonamide and trifluoromethylpyrazole framework with the target compound. However, its pyrazole is substituted with a 4-methylphenyl group instead of a pyrazine-ethyl chain .

- Physicochemical Properties: Celecoxib has a logP of ~3.5, balancing hydrophobicity (from trifluoromethyl and methylphenyl) and hydrophilicity (sulfonamide).

- Biological Activity: Celecoxib is a COX-2 inhibitor used for inflammation and pain. The pyrazine-ethyl modification in the target compound could redirect activity toward non-COX targets, such as kinases or viral enzymes, as seen in pyrazine-containing drug candidates .

2.1.2. Compound 1g (N-(2-((4-(3-(3-Methoxyphenyl)-1-Phenyl-1H-Pyrazol-4-yl)Pyridin-2-yl)Amino)Ethyl)-4-(Trifluoromethyl)Benzenesulfonamide)

- Core Structure: This compound (from ) features a pyridine-pyrazole core linked to trifluoromethylbenzenesulfonamide via an ethylamino spacer. Unlike the target compound, it lacks pyrazine but includes methoxyphenyl and phenyl substituents.

- Synthetic Routes : Both compounds employ palladium-catalyzed cross-coupling (e.g., Suzuki reactions) for heterocyclic assembly, but the target compound’s pyrazine incorporation may require specialized boronic acids or azine-forming reactions .

2.1.3. N-[1-(3-Cyanopyrazin-2-yl)Ethyl]-N-(Cyclopropylmethyl)-3,5-Bis(Trifluoromethyl)Benzamide ()

- Core Structure : This benzamide derivative shares the pyrazin-2-yl-ethyl motif with the target compound but replaces the sulfonamide with a benzamide group.

Physicochemical and Pharmacokinetic Properties

Stability and Degradation

- Thermal Stability : The trifluoromethyl and sulfonamide groups confer thermal resistance, but pyrazine’s electron-deficient nature may increase susceptibility to hydrolysis compared to celecoxib’s aryl groups .

- Metabolic Stability : The trifluoromethyl group slows oxidative metabolism, while the pyrazine’s nitrogen atoms may facilitate glucuronidation, enhancing excretion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.